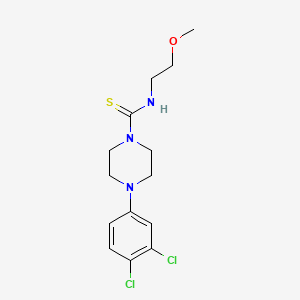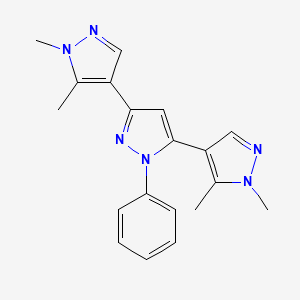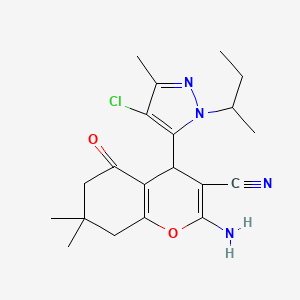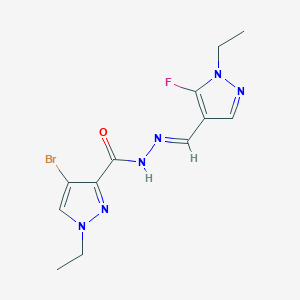
4-(3,4-dichlorophenyl)-N-(2-methoxyethyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-N~1~-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a 3,4-dichlorophenyl group and a 2-methoxyethyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N~1~-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylamine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-N~1~-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenated compounds, often under reflux conditions with appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-N~1~-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N~1~-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)methyl oxamic acid: Shares the 3,4-dichlorophenyl group but differs in the rest of the structure.
2-Methoxyethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate: Contains similar functional groups but has a different core structure.
Uniqueness
4-(3,4-Dichlorophenyl)-N~1~-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide is unique due to its specific combination of functional groups and the pyrazine ring, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C14H19Cl2N3OS |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2-methoxyethyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C14H19Cl2N3OS/c1-20-9-4-17-14(21)19-7-5-18(6-8-19)11-2-3-12(15)13(16)10-11/h2-3,10H,4-9H2,1H3,(H,17,21) |
InChI Key |
UATRUCGHBZLYAS-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)thiourea](/img/structure/B10919229.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10919234.png)

![3-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10919247.png)
![3,6-dicyclopropyl-N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919250.png)
![azepan-1-yl(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10919251.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919254.png)


![[4-(4-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10919279.png)

![(2E)-3-(1-methyl-1H-pyrazol-5-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10919286.png)
![Ethyl 4-[(4,5-dimethylthiophen-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B10919287.png)
![7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10919295.png)
